molecular formula C19H20Cl2N2O2 B12116114 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B12116114
M. Wt: 379.3 g/mol
InChI Key: FWPFVGKOSCLRDT-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound It is characterized by the presence of chlorinated benzyl and phenyl groups, as well as a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-chlorobenzyl isocyanate can be reacted with 4-chlorophenylamine in the presence of a base to form the urea core.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the urea intermediate with a tetrahydrofuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(4-chlorophenyl)urea: Lacks the tetrahydrofuran moiety.

    1-(4-Chlorobenzyl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the phenyl ring.

    1-(Benzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the benzyl group.

Uniqueness

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is unique due to the presence of both chlorinated aromatic rings and the tetrahydrofuran moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C19H20Cl2N2O2/c20-15-5-3-14(4-6-15)12-23(13-18-2-1-11-25-18)19(24)22-17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2,(H,22,24)

InChI Key

FWPFVGKOSCLRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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